Amidepsine C

Description

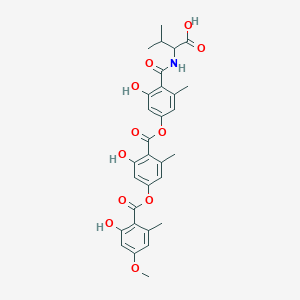

Structure

3D Structure

Properties

Molecular Formula |

C30H31NO11 |

|---|---|

Molecular Weight |

581.6 g/mol |

IUPAC Name |

2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C30H31NO11/c1-13(2)26(28(36)37)31-27(35)23-14(3)8-18(11-20(23)32)41-30(39)25-16(5)9-19(12-22(25)34)42-29(38)24-15(4)7-17(40-6)10-21(24)33/h7-13,26,32-34H,1-6H3,(H,31,35)(H,36,37) |

InChI Key |

GLJVEJVUQYULJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)NC(C(C)C)C(=O)O)O)O)O)OC |

Synonyms |

2-hydroxy-4-((2-hydroxy-4-((2-(hydroxy)-4-methoxy-6-methylbenzoyl)oxy)-6-methylbenzoyl)oxy)-6-methylbenzoic acid N-valine amide amidepsine C |

Origin of Product |

United States |

Discovery, Isolation, and Natural Production of Amidepsine C

Identification of Producing Fungal Strains

The production of Amidepsine C is primarily associated with specific genera of fungi, most notably Humicola. These microorganisms have been the focus of research aimed at uncovering novel bioactive compounds.

The initial discovery and isolation of this compound, along with its analogues Amidepsine A and B, were from the fermentation broth of the fungal strain Humicola sp. FO-2942, a soil isolate. medchemexpress.comnih.gov Subsequent studies have confirmed that fungal strains identified as Humicola grisea FO-2942 and FO-5969 are producers of a series of related amidepsine compounds. kitasato-u.ac.jp The genus Humicola is now recognized as the principal source of numerous amidepsines, with at least twelve different analogues reported from strains FO-2942 and FO-5969. frontiersin.orgmdpi.com These fungi were identified during screening programs for inhibitors of the enzyme diacylglycerol acyltransferase (DGAT). nih.govkitasato-u.ac.jp

While Humicola remains the primary source, research has identified other microorganisms capable of producing amidepsine derivatives. Notably, an endophytic fungus, Trichocladium sp., isolated from the roots of the plant Houttuynia cordata, has been shown to produce a new amidepsine derivative. rsc.orgrsc.org It is interesting to note that some species of Trichocladium were historically classified under the genus Humicola. rsc.org This discovery broadens the known biological sources of this class of compounds beyond soil-dwelling fungi to include endophytes. frontiersin.orgrsc.org

Methodologies for Isolation and Purification

The process of obtaining pure this compound from its natural source is a multi-step procedure that begins with the processing of large-volume fungal cultures and culminates in advanced chromatographic separation.

The initial step in isolating this compound involves processing the liquid culture, or fermentation broth, in which the fungus was grown. nih.gov The standard procedure begins with the separation of the fungal mycelia from the liquid filtrate. mdpi.com This is followed by solvent extraction, a technique used to transfer the target compound from the aqueous broth to an organic solvent. nih.govjst.go.jpnih.gov Common solvents used for this purpose include ethyl acetate (B1210297) and n-butanol, which effectively partition the amidepsine compounds from the broth. mdpi.com This extraction step concentrates the desired metabolites and removes many water-soluble impurities.

Following initial extraction, the crude extract containing a mixture of compounds undergoes several stages of chromatography to isolate this compound. khanacademy.org Chromatography separates chemical substances based on the differential distribution of the components between a stationary phase and a mobile phase. uspbpep.com

The common sequence for purifying amidepsines involves:

Silica (B1680970) Gel Column Chromatography : The crude extract is first passed through a column packed with silica gel. This separates compounds based on their polarity. nih.govjst.go.jp

ODS Column Chromatography : Fractions enriched with amidepsines are further purified using octadecylsilyl (ODS) column chromatography. nih.govjst.go.jp This is a type of reversed-phase chromatography where the stationary phase is nonpolar.

High-Performance Liquid Chromatography (HPLC) : The final purification step typically employs HPLC, which uses high pressure to pass the solvent through the column, enabling very high resolution and separation of compounds that are structurally very similar. nih.govjst.go.jpresearchgate.net

This sequence of chromatographic techniques is essential for obtaining this compound with a high degree of purity. nih.gov

Optimization of Fermentation Conditions for Enhanced Production

Maximizing the yield of this compound from fungal cultures is a key objective for research and potential applications. This is achieved by manipulating the fermentation environment.

Studies have shown that culture conditions significantly impact the production of amidepsines. A pivotal finding was that shifting from a standard agitated jar fermenter to a static fermentation of Humicola sp. FO-2942 led to a dramatic increase in the production of certain amidepsine analogues, with yields increasing by 65- to 480-fold. researchgate.net Static culture conditions also resulted in the production of new glycosylated versions of amidepsines. researchgate.netmedchemexpress.commedchemexpress.com

Furthermore, applying the One Strain, Many Compounds (OSMAC) approach to the related fungus Trichocladium sp. has proven effective. By changing the culture medium from the standard solid rice to peas, researchers induced the production of entirely new compounds not seen in the original culture. rsc.orgrsc.org Additionally, co-cultivation of Trichocladium sp. with the bacterium Bacillus subtilis induced the formation of another new compound and increased the yield of an existing one tenfold. rsc.orgrsc.org These strategies demonstrate that the biosynthetic pathways of these fungi are highly responsive to environmental and biological cues.

Structural Characterization and Elucidation of Amidepsine C and Congeners

Spectroscopic Analysis for Structural Determination

The determination of the intricate molecular architecture of Amidepsine C and its related compounds is primarily achieved through a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D techniques, is particularly crucial. dp.techrsc.org These methods provide detailed information about the chemical environment of individual atoms and their connectivity within the molecule. wikipedia.org

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and molecular weight with high accuracy, which is a fundamental step in deducing the molecular formula. rsc.org For instance, the molecular formula of a new amidepsine derivative, amidepsine L, was determined as C₂₉H₂₇NO₁₃ by HRESIMS. rsc.org

The structural elucidation of this compound, along with its congeners Amidepsine A and B, was accomplished through extensive spectroscopic studies, including various NMR measurements. researchgate.net These analyses revealed that this compound is 2-hydroxy-4-[[2-hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]6-methylbenzoyl]oxy]-6-methylbenzoic acid N-valine amide. researchgate.net

Table 1: Key Spectroscopic Data for a Representative Amidepsine Derivative (Amidepsine L)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 4 | 164.5 | |

| 6 | 110.1 | 6.54 (d, 2.4) |

| 8 | 20.3 | 2.24 (s) |

| 12 | 108.5 | 6.66 (d, 2.4) |

| 14 | 110.8 | 6.63 (d, 2.4) |

| 16 | 21.6 | 2.37 (s) |

| 19 | 158.4 | |

| 20 | 97.2 | 6.37 (d, 2.3) |

| 22 | 106.3 | 6.31 (d, 2.3) |

| 24 | 23.5 | 2.28 (s) |

| OMe | 55.8 | 3.79 (s) |

This table presents selected ¹H and ¹³C NMR data for Amidepsine L, measured in DMSO-d₆. The chemical shifts (δ) are given in parts per million (ppm) and coupling constants (J) in Hertz (Hz). This data is illustrative of the type of information used for the structural elucidation of amidepsines. rsc.org

Stereochemical Assignment

The determination of the absolute configuration, or stereochemistry, of the chiral centers within the amidepsine molecules is a critical aspect of their complete structural characterization. This is often a challenging task that may require additional analytical techniques beyond standard spectroscopic methods.

For some derivatives, the stereochemistry has been determined through methods like X-ray analysis of suitable crystals. rsc.org In other cases, chemical degradation followed by chiral chromatography or spectroscopic analysis of the resulting fragments can be employed. For example, after acid hydrolysis of a new sesquiterpene derivative, Marfey's reaction was used to determine the L-absolute configuration of the valine moiety. rsc.org

Structural Diversity within the Amidepsine Family

The amidepsine family exhibits considerable structural diversity, primarily arising from variations in the amino acid moiety and the presence or absence of glycosylation.

A number of non-glycosylated amidepsine derivatives have been isolated and characterized. These compounds differ in the amino acid attached to the depside core and the methylation pattern of the phenolic hydroxyl groups. For example, Amidepsine A contains an alanine (B10760859) moiety, while this compound has a valine moiety. researchgate.net Amidepsine D is identical to 2,4-di-O-methylgyrophoric acid. kitasato-u.ac.jpresearchgate.net Amidepsine J is another non-glycosylated derivative. researchgate.netmedchemexpress.cn

A significant source of structural variation within the amidepsine family is the attachment of a sugar moiety. researchgate.net Static fermentation of the producing fungus, Humicola sp. FO-2942, led to the isolation of several new amidepsines, including glycosylated congeners designated as Amidepsines F through I. medchemexpress.cnresearchgate.net These compounds represent a new type of amidepsine and are characterized by the presence of a sugar unit, which significantly alters their properties. researchgate.netmedchemexpress.cn

Table 2: Structural Diversity of Selected Amidepsines

| Compound | R1 | R2 | R3 | Amino Acid | Glycosylation |

| Amidepsine A | CH₃ | CH₃ | H | Alanine | No |

| Amidepsine B | H | CH₃ | H | Alanine | No |

| This compound | H | CH₃ | H | Valine | No |

| Amidepsine D | CH₃ | CH₃ | H | - | No |

| Amidepsine E | H | H | H | Alanine | No |

| Amidepsine F | H | CH₃ | Sugar | Alanine | Yes |

This table illustrates the structural variations among some of the known amidepsines. The substituents R1, R2, and R3 refer to methyl or hydrogen groups on the phenolic rings, and the attached amino acid and the presence of glycosylation are also indicated. kitasato-u.ac.jpresearchgate.net

Relationship to Other Depside Natural Products (e.g., Gyrophoric Acid)

Amidepsines are structurally related to other depside natural products, with gyrophoric acid being a prominent example. researchgate.net Depsides are a class of polyphenolic compounds formed by the esterification of two or more hydroxybenzoic acid units. researchgate.net Gyrophoric acid is a tridepside, meaning it is composed of three orsellinic acid units linked by ester bonds.

The core structure of the amidepsines is essentially a derivative of gyrophoric acid. For instance, Amidepsine D has been identified as 2,4-di-O-methylgyrophoric acid. researchgate.net The biosynthesis of these compounds likely shares common pathways, with variations in methylation and the attachment of amino acid or sugar moieties leading to the diverse array of amidepsine structures. nih.gov The study of these related compounds provides valuable insights into the biosynthesis and chemical properties of the entire depside class of natural products. researchgate.net

Proposed Polyketide Synthase (PKS) Pathways

The backbone of this compound is assembled by a Type I iterative non-reducing polyketide synthase (NR-PKS). rsc.orgnih.gov These large, multi-domain enzymes function as molecular assembly lines, iteratively condensing simple acyl-CoA precursors to build complex polyketide chains. nih.gov The biosynthesis of depsides begins with the formation of orsellinic acid, which serves as the fundamental building block. nih.gov This process is initiated when the PKS selects a starter unit, typically acetyl-CoA, and sequentially adds extender units, derived from malonyl-CoA, through a series of condensation reactions.

The non-reduced aromatic nature of the phenolic rings in this compound is a direct consequence of the PKS being "non-reducing," meaning it lacks key domains (like ketoreductase, dehydratase, and enoylreductase) that would otherwise process the β-keto groups formed during chain extension. tandfonline.com The typical domain architecture of an NR-PKS involved in depside synthesis is critical for its function.

| Domain | Abbreviation | Function in Depside Biosynthesis |

|---|---|---|

| Starter unit:Acyl-carrier-protein Transacylase | SAT | Selects the initial building block (e.g., acetyl-CoA) and loads it onto the PKS. |

| Ketosynthase | KS | Catalyzes the Claisen condensation reaction, forming a new carbon-carbon bond to extend the polyketide chain. |

| Acyltransferase | AT | Selects the extender unit (malonyl-CoA) and transfers it to the Acyl Carrier Protein. |

| Acyl Carrier Protein | ACP | Carries the growing polyketide chain via a phosphopantetheine arm, shuttling it between catalytic domains. The presence of two ACP domains has been associated with depside production. biorxiv.org |

| Product Template | PT | Influences the cyclization and aromatization of the completed polyketide chain to form the phenolic ring structure (orsellinic acid). |

| Thioesterase | TE | Catalyzes the release of the final product from the PKS, and in some pathways, is directly involved in forming the depside ester bond. rsc.orgrsc.org |

| C-Methyltransferase | C-MeT | (Optional) Adds a methyl group from S-adenosylmethionine (SAM) to the polyketide backbone, distinguishing β-orcinol from orcinol (B57675) rings. tandfonline.com |

Enzymatic Steps and Key Intermediates in Depside Formation

The assembly of a tridepside like this compound is a multi-step enzymatic cascade. The process begins with the PKS-mediated synthesis of the monomeric unit, orsellinic acid. Following the formation of this key intermediate, the crucial depside bonds are formed. For many years, the precise mechanism of this esterification was unclear, but recent research has revealed that fungal PKSs employ at least two distinct strategies to forge this link. nih.gov

One mechanism involves the Thioesterase (TE) domain , which not only releases the polyketide from the enzyme but also catalyzes the esterification between two phenolic units. rsc.orgrsc.org In another fascinating mechanism, the Starter-unit Acyltransferase (SAT) domain has been shown to catalyze the depside bond formation, a previously unknown function for this domain. nih.govresearchgate.net In some cases, a complex interaction between both the SAT and TE domains is required for efficient didepside formation. researchgate.net

To form a tridepside, this process occurs sequentially: the first esterification joins two orsellinic acid units to form a didepside (lecanoric acid), which is then esterified with a third orsellinic acid unit to yield the tridepside backbone, gyrophoric acid. frontiersin.org this compound is a derivative of gyrophoric acid, indicating that post-PKS "tailoring" enzymes are essential. Specifically, O-methyltransferases modify the gyrophoric acid core by adding methyl groups at specific positions, yielding the final this compound structure. frontiersin.org

| Key Intermediate | Role in Biosynthesis |

|---|---|

| Malonyl-CoA | The primary extender unit used by the PKS to build the polyketide chain. nih.gov |

| Orsellinic Acid | The foundational phenolic acid monomer, synthesized by the PKS, that constitutes each of the three rings of the tridepside. wikipedia.org |

| Lecanoric Acid | A didepside formed by the esterification of two orsellinic acid units; a direct precursor to gyrophoric acid. frontiersin.org |

| Gyrophoric Acid | The core tridepside structure, formed by the esterification of lecanoric acid with a third orsellinic acid unit. It is the immediate, unmethylated precursor to this compound derivatives. wikipedia.orgfrontiersin.org |

Genetic Basis of Amidepsine Biosynthesis

In fungi, the genes encoding the enzymes for a specific secondary metabolite are typically located together on the chromosome in a functional unit known as a Biosynthetic Gene Cluster (BGC). biorxiv.org This arrangement facilitates the coordinated regulation of the entire pathway. While the specific BGC for this compound from Humicola sp. has not been detailed, significant progress has been made on the closely related and structurally similar tridepside, gyrophoric acid. asm.orgnih.gov

A 2022 study used a comparative genomics approach across several gyrophoric acid-producing lichen species to identify the putative BGC responsible for its synthesis. biorxiv.orgasm.orgnih.gov The identified cluster, centered around a non-reducing PKS designated PKS16, contains the core synthase necessary to build the orsellinic acid units and assemble the tridepside. asm.org The study found that across different species, only three genes were consistently conserved within the cluster: the core PKS gene, a cytochrome P450 gene, and one other gene. asm.orgresearchgate.net This suggests that the PKS itself may be responsible for the full assembly of the tridepside, and that the same cluster can produce structurally similar compounds like umbilicaric acid through the action of tailoring enzymes, such as methyltransferases, which may or may not be located within the core cluster. frontiersin.orgasm.org The BGC for this compound is expected to have a similar organization, containing a core NR-PKS gene and one or more O-methyltransferase genes responsible for its unique methylation pattern.

Chemoenzymatic Approaches to Pathway Elucidation

Chemoenzymatic synthesis is a powerful strategy that merges the precision of enzymatic catalysis with the flexibility of synthetic organic chemistry to study and manipulate biosynthetic pathways. beilstein-journals.org This approach is particularly valuable for elucidating the function of individual enzymes and confirming proposed biosynthetic steps. researchgate.net It allows researchers to generate pathway intermediates that may be difficult to isolate from natural sources or genetic knockouts. researchgate.net

In the context of this compound, a chemoenzymatic approach would involve the chemical synthesis of proposed precursors, such as various methylated or unmethylated orsellinic acid derivatives. These synthetic molecules, often attached to a chemical handle like N-acetylcysteamine (SNAC) to mimic the natural acyl carrier protein, can then be presented as substrates to purified enzymes from the BGC. researchgate.netbeilstein-journals.org

For example, to definitively prove the function of the depside-forming enzyme (whether it's the PKS itself or a separate enzyme), one could:

Chemically synthesize orsellinic acid and lecanoric acid.

Express and purify the candidate PKS (and other enzymes like methyltransferases) from the BGC.

Incubate the synthetic precursors with the purified enzymes and necessary cofactors (like ATP and SAM).

Analyze the reaction products using techniques like mass spectrometry to see if the expected depside or tridepside is formed.

This methodology allows for the unambiguous assignment of enzyme function, substrate specificity, and the order of operations in the biosynthetic pathway, providing critical insights that are often unattainable through genetics alone. beilstein-journals.orgnih.gov

Chemical Synthesis

The chemical synthesis of complex natural products like Amidepsine C is a challenging endeavor that often requires multi-step reaction sequences. While the total synthesis of this compound has not been explicitly detailed in the provided context, the synthesis of its close analog, Amidepsine B, has been reported, which provides a likely blueprint for the synthesis of other members of the amidepsine family. kitasato-u.ac.jpresearchgate.net

The general approach to synthesizing tridepsides involves the preparation of the individual hydroxybenzoic acid building blocks, followed by their sequential coupling through esterification reactions. Protecting group strategies are crucial to ensure that the ester bonds are formed at the correct positions and to prevent unwanted side reactions. The final step typically involves the deprotection of the functional groups to yield the natural product. The synthesis of the amino acid-containing amidepsines, like Amidepsine B, would also involve a peptide coupling step to introduce the amino acid moiety.

Molecular and Cellular Mechanisms of Action of Amidepsine C

Inhibition of Diacylglycerol Acyltransferase (DGAT) Enzymes

Amidepsine C is recognized as an inhibitor of diacylglycerol acyltransferase (DGAT), a crucial enzyme in the synthesis of triacylglycerols (TAGs). medchemexpress.comnih.govmedchemexpress.commedchemexpress.com DGAT catalyzes the final and committed step in the primary pathway of TAG biosynthesis, making it a significant target for modulating lipid storage. researchgate.net The inhibition of DGAT by compounds like this compound can have profound effects on cellular lipid homeostasis and is a subject of ongoing research for its potential therapeutic applications in metabolic disorders. scbt.comusbio.net

Kinetic Characterization of Enzyme Inhibition

The inhibitory effect of this compound on DGAT has been quantified. Studies using rat liver microsomes have shown that amidepsines, as a class of compounds, inhibit DGAT activity with IC50 values in the micromolar range. nih.gov Specifically, this compound has been reported to have an IC50 value of 51.6 μM for the inhibition of diacylglycerol acyltransferase. nih.gov The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half.

The kinetic mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by this compound has not been fully elucidated in the available literature. Understanding the precise kinetics would provide deeper insights into how this compound interacts with the DGAT enzyme, whether it competes with the substrates (diacylglycerol and fatty acyl-CoA) for the active site or binds to an allosteric site to impede enzyme function.

Impact on Cellular Lipid Metabolism Pathways

By inhibiting DGAT, this compound directly influences several interconnected pathways of cellular lipid metabolism.

Regulation of Triacylglycerol Synthesis

The primary and most direct consequence of DGAT inhibition by this compound is the downregulation of triacylglycerol (TAG) synthesis. nih.govresearchgate.net TAGs are the main form of stored energy in cells and are synthesized through a series of enzymatic reactions, with the final step being catalyzed by DGAT. researchgate.net By blocking this terminal step, this compound effectively reduces the cell's capacity to produce and accumulate TAGs. nih.gov This has been demonstrated in intact Raji cells, where amidepsines showed specific inhibition of triacylglycerol formation. nih.gov This indicates that the compound is cell-permeable and active within a cellular context.

| Parameter | Finding | Reference |

| Target Enzyme | Diacylglycerol acyltransferase (DGAT) | nih.gov |

| Effect | Inhibition of triacylglycerol synthesis | nih.gov |

| Cellular Model | Intact Raji cells | nih.gov |

Influence on Lipid Droplet Homeostasis

Lipid droplets are cellular organelles responsible for the storage of neutral lipids, primarily triacylglycerols and sterol esters. frontiersin.orgfrontiersin.org The formation and growth of lipid droplets are intrinsically linked to the rate of TAG synthesis. frontiersin.org By inhibiting DGAT and thus reducing TAG production, this compound is expected to influence lipid droplet homeostasis. A decrease in TAG synthesis would likely lead to a reduction in the number and/or size of lipid droplets within cells. biorxiv.org This can have significant implications for cellular processes that rely on lipid droplets, such as energy buffering and protection against lipotoxicity. frontiersin.org The accumulation of TAG in adipocytes is a hallmark of obesity, and the formation of lipid droplets is a key aspect of this process. researchgate.netresearchgate.net

Modulation of Fatty Acid Utilization and Oxidation

Inhibition of TAG synthesis by this compound can lead to a redirection of fatty acid metabolism. When the pathway for storage into TAGs is blocked, fatty acids may be shunted towards other metabolic fates, such as β-oxidation for energy production. nih.gov Fatty acid oxidation is a critical process for generating ATP, particularly in tissues with high energy demands like the heart and skeletal muscle. nih.govaocs.org

Broader Effects on Cellular Signaling Cascades

The primary mechanism of action of this compound as an inhibitor of diacylglycerol acyltransferase (DGAT) has significant downstream consequences for cellular signaling. medchemexpress.comkitasato-u.ac.jp DGAT enzymes are pivotal in lipid metabolism, specifically catalyzing the final step in the synthesis of triacylglycerol (TAG) from diacylglycerol (DAG). kitasato-u.ac.jplumenlearning.com By impeding this enzymatic activity, this compound alters the intracellular concentrations of key lipid molecules that also function as second messengers, thereby influencing a variety of signaling pathways.

The most direct effect of DGAT inhibition by this compound is the potential accumulation of its substrate, diacylglycerol (DAG). nih.gov DAG is a critical second messenger molecule that remains in the plasma membrane to activate several signaling proteins, most notably protein kinase C (PKC). lumenlearning.comnih.govmdpi.com The activation of PKC initiates a cascade of phosphorylation events, where PKC phosphorylates specific serine and threonine residues on a multitude of target proteins. lumenlearning.comnih.gov This can lead to widespread changes in cellular processes, as PKC isoforms are involved in regulating cell growth, differentiation, and apoptosis. mdpi.comnumberanalytics.com

Research into the effects of this compound has provided specific insights into its influence on distinct signaling cascades. In studies examining palmitate-induced insulin (B600854) resistance in skeletal muscle cells, this compound was used to probe the relationship between lipid metabolite accumulation and inflammatory signaling. nih.gov These investigations revealed that while treatment with this compound led to an increase in DAG accumulation, it did not, however, lead to a corresponding increase in the activation of the nuclear factor-kappaB (NF-κB) signaling pathway. nih.gov This finding is significant as it demonstrates a separation between DAG-associated insulin resistance and NF-κB activation in this specific cellular context. nih.gov It suggests that the broader effects of this compound on signaling are not uniform and can be pathway-dependent, with DAG accumulation under these conditions not being a sufficient trigger for the NF-κB cascade. nih.gov

The inhibitory activity of this compound and related compounds on DGAT has been quantified in different systems, highlighting their potential to modulate these signaling events.

Inhibitory Activity of Amidepsines against Diacylglycerol Acyltransferase (DGAT)

| Compound | IC₅₀ (µM) in Rat Liver Microsomes | IC₅₀ (µM) in Raji Cells |

|---|---|---|

| Amidepsine A | 10.2 | 15.5 |

| Amidepsine B | 19.2 | 3.35 |

| This compound | 51.6 | 17.2 |

| Amidepsine D | 17.5 | 2.82 |

The fungus that produces amidepsines, Humicola sp. FO-2942, also produces other classes of compounds, such as monordens. jst.go.jp Research on these co-produced metabolites has shown they can induce cell cycle arrest, indicating the complex array of biologically active molecules originating from this single organism. jst.go.jp

Structure Activity Relationship Sar Studies of Amidepsine C and Analogues

Correlative Analysis of Amidepsine Structural Modifications and DGAT Inhibitory Potency

Amidepsines are tridepsides, composed of three hydroxybenzoic acid moieties linked by ester bonds, with an amino acid amide at one end. nih.gov Variations in the substitution patterns on the aromatic rings and in the nature of the amino acid residue have profound effects on their ability to inhibit DGAT.

Amidepsine C, produced by the fungus Humicola sp., features a valine amide moiety. nih.govmdpi.com Its inhibitory activity has been compared with other naturally occurring and synthetic analogues. Studies on a series of amidepsines isolated from Humicola sp. FO-2942 and FO-5969 have elucidated key structural determinants for DGAT inhibition. kitasato-u.ac.jp

Key findings from the correlative analysis include:

The N-Acyl Amide Moiety: The amino acid residue plays a role in the inhibitory potency. This compound, with a valine residue, has an IC₅₀ value of 51.6 µM against rat liver DGAT. kitasato-u.ac.jpmdpi.com In comparison, Amidepsine B, which contains an alanine (B10760859) residue instead of valine but is otherwise identical, shows greater potency with an IC₅₀ of 19.2 µM. kitasato-u.ac.jpmdpi.com This suggests that smaller, less sterically hindered amino acid residues at this position may be favorable for activity.

Substitution on the Aromatic Rings: The pattern of methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups on the depside core is critical. Amidepsine A, which is dimethylated on the terminal benzoic acid ring, is the most potent among the initial isolates, with an IC₅₀ of 10.2 µM. mdpi.comencyclopedia.pub Amidepsine D (identical to 2,4-di-O-methylgyrophoric acid) also shows strong activity (IC₅₀ = 17.5 µM). kitasato-u.ac.jp The progressive removal of these methyl groups, as seen in Amidepsine B (one methoxy group, IC₅₀ = 19.2 µM) and its corresponding di-hydroxy analogue (IC₅₀ > 100 µM), leads to a decrease in inhibitory activity. This indicates that methylation, particularly at specific positions, enhances DGAT inhibition.

The 11-OH Group: The hydroxyl group at the C-11 position (on the central ring) has been identified as important for potent DGAT inhibition. mdpi.com Amidepsine E, which lacks this hydroxyl group, is a significantly weaker inhibitor (IC₅₀ = 124 µM) compared to its hydroxylated counterpart, Amidepsine A (IC₅₀ = 10.2 µM). mdpi.com

| Compound | Key Structural Features | DGAT Inhibitory Potency (IC₅₀, µM) | Reference |

|---|---|---|---|

| Amidepsine A | Alanine amide, two methoxy groups on terminal ring | 10.2 | kitasato-u.ac.jpmdpi.com |

| Amidepsine B | Alanine amide, one methoxy group on terminal ring | 19.2 | kitasato-u.ac.jpmdpi.com |

| This compound | Valine amide, one methoxy group on terminal ring | 51.6 | kitasato-u.ac.jpmdpi.com |

| Amidepsine D | Alanine amide, two methoxy groups (different positions) | 17.5 | kitasato-u.ac.jp |

| Amidepsine E | Lacks the 11-OH group | 124 | kitasato-u.ac.jpmdpi.com |

Influence of Glycosylation on Biological Activity

Glycosylation, the enzymatic attachment of sugars to a molecule, is a common modification in natural products that can significantly alter their biological properties, including solubility, stability, and receptor interactions. wikipedia.orgnih.govnih.gov In the case of amidepsines, glycosylation has been shown to be detrimental to their DGAT inhibitory activity.

Research on a series of glycosylated amidepsines (F, G, H, I, J, and K) isolated from Humicola sp. FO-2942 revealed a dramatic loss of function. researchgate.net These compounds, which feature a sugar moiety attached to the depside core, exhibited very weak or no inhibitory activity against both human DGAT1 and DGAT2. mdpi.comresearchgate.net For instance, the non-glycosylated compound 96 (an amidepsine analogue) inhibited DGAT-1 and DGAT-2 with an IC₅₀ value of 40 µM, whereas the glycosylated metabolites had negligible inhibitory potential. mdpi.com

Identification of Pharmacophoric Elements for DGAT Inhibition

Based on the SAR data, a pharmacophore model for the amidepsine class of DGAT inhibitors can be proposed. A pharmacophore defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

The key pharmacophoric elements for amidepsine-based DGAT inhibition appear to be:

A Lipophilic Depside Core: The three-ring depside structure provides a rigid scaffold. The lipophilicity, enhanced by specific methyl ether groups, appears crucial for activity, likely facilitating entry into the hydrophobic active site of the membrane-bound DGAT enzyme.

Specific Hydrogen Bond Donors/Acceptors: The hydroxyl group at C-11 is a critical hydrogen bond donor, as its absence in Amidepsine E leads to a significant drop in potency. mdpi.com Other hydroxyl and carbonyl groups on the scaffold also likely participate in essential interactions with the enzyme.

Absence of Bulky Hydrophilic Groups: The negative impact of glycosylation strongly indicates that the region of the molecule where the sugar is attached must remain unencumbered by large, polar substituents to maintain inhibitory activity. mdpi.comresearchgate.net

Computational Chemistry Approaches in SAR Elucidation

While specific computational studies on this compound are not extensively published, computational chemistry offers powerful tools for rationalizing and expanding upon experimental SAR findings. sathyabama.ac.innih.gov These methods are integral to modern drug discovery for visualizing molecule-protein interactions and predicting the activity of novel analogues. embl.org

Molecular Docking: This technique could be used to simulate the binding of this compound and its analogues into the active site of DGAT1 or DGAT2. By using a homology model or a solved crystal/cryo-EM structure of the enzyme, docking studies could predict the binding poses of different amidepsines. nih.govnih.gov This would help visualize how key residues in the enzyme interact with the pharmacophoric elements of the inhibitors, such as the 11-OH group and the N-acyl amide side chain. It could also provide a structural explanation for why the smaller alanine side chain in Amidepsine B is preferred over the bulkier valine in this compound, and why glycosylation prevents effective binding.

Pharmacophore Modeling: Based on the known active and inactive amidepsine analogues, a 3D pharmacophore model can be generated. embl.org This model would spatially define the required hydrophobic centers, hydrogen bond donors/acceptors, and excluded volumes. Such a model serves as a template for virtual screening of compound libraries to identify new, structurally diverse molecules with potential DGAT inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies could be performed to build a mathematical model that correlates the chemical structures of the amidepsine analogues with their observed biological activities. This model could then be used to predict the DGAT inhibitory potency of hypothetical new analogues before they are synthesized, guiding lead optimization efforts.

These computational approaches provide a molecular-level understanding of the SAR, complementing experimental data and accelerating the design of more potent and selective DGAT inhibitors based on the amidepsine scaffold. uva.nl

Preclinical Investigations of Biological Activities

In Vitro Cellular Assays

Amidepsine C has been identified as an inhibitor of diacylglycerol acyltransferase (DGAT), a key enzyme in the final step of triglyceride synthesis. nih.govmedchemexpress.commedchemexpress.comkitasato-u.ac.jpmedchemexpress.commedchemexpress.com The inhibitory effects of this compound and its related compounds, Amidepsine A and B, have been evaluated in cell-based models, demonstrating their ability to penetrate living cells and suppress DGAT activity. nih.gov

In studies using intact human Raji cells, a B-lymphocyte cell line, amidepsines specifically inhibited the formation of triacylglycerol. nih.govkitasato-u.ac.jp this compound exhibited an IC₅₀ value of 17.2 μM in this cell-based assay. kitasato-u.ac.jp This indicates a potent inhibitory effect on intracellular triglyceride synthesis. For comparison, Amidepsine A and B showed IC₅₀ values of 15.5 μM and 3.35 μM, respectively, in the same model. kitasato-u.ac.jp These findings from the initial discovery highlight that amidepsines are active within living cells. nih.govresearchgate.net

The liver is a central organ for lipid metabolism, and hepatocytes are critical in triglyceride synthesis and storage. biorxiv.org DGAT enzymes in hepatocytes play a crucial role in this process, and their inhibition can lead to reduced lipid accumulation. biorxiv.orggoogle.com While specific studies on this compound in isolated hepatocytes are not detailed in the reviewed literature, the inhibition of DGAT in rat liver microsomes (IC₅₀ of 51.6 μM for this compound) strongly suggests a similar mechanism would be active in hepatic cells. nih.govkitasato-u.ac.jp Research on other DGAT inhibitors in human hepatoma cells (Huh7) shows that inhibiting DGAT1 or DGAT2 can significantly alter the size and number of lipid droplets, confirming the enzyme's role in hepatic lipid storage. biorxiv.org Given that excessive triglyceride accumulation in the liver can lead to conditions like fatty liver disease, obesity, and hypertriglyceridemia, the inhibitory action of this compound in liver-derived cell models is a significant area of interest. kitasato-u.ac.jpbiolinks.co.jp

Table 1: Inhibitory Activity (IC₅₀) of Amidepsines on DGAT

| Compound | Rat Liver Microsomes (μM) | Raji Cells (μM) |

|---|---|---|

| Amidepsine A | 10.2 | 15.5 |

| Amidepsine B | 19.2 | 3.35 |

| This compound | 51.6 | 17.2 |

Data sourced from Tomoda et al., 1995. nih.govkitasato-u.ac.jp

While direct studies on this compound's effect on cell cycle modulation are not presently available, investigations into related compounds, particularly other depsides and natural extracts containing them, provide insight into potential activities. Jurkat cells, an immortalized line of human T lymphocyte cells, are a common model for studying cell cycle and apoptosis. broadinstitute.org

For instance, treatment of Jurkat cells with an extract from the lichen Pseudevernia furfuracea, which contains the depsidone (B1213741) physodic acid, resulted in cell cycle arrest. researchgate.net This effect was associated with increased oxidative stress and DNA damage. researchgate.net The study noted the activation of cell cycle checkpoint proteins such as p53 and p21. researchgate.net In another study, docosahexaenoic acid (DHA) was shown to induce cell cycle arrest in the S phase in Jurkat cells by reducing the level of cyclin A and increasing p21 WAF1, which inhibits cyclin-dependent kinase 2 (cdk2) activity. nih.gov

These findings in Jurkat cells with related natural compounds suggest that depsides as a class could possess cell cycle modulating properties. researchgate.netnih.gov The mechanisms often involve the regulation of key proteins like cyclins and cyclin-dependent kinases that govern cell cycle progression. nih.govpnas.org Further investigation would be required to determine if this compound specifically shares these characteristics.

Depsides, the chemical class to which this compound belongs, are known for a variety of biological activities, including anti-proliferative and cytotoxic effects against various cancer cell lines. wikipedia.orgtaylorandfrancis.com These properties have been documented across a range of human cancers, demonstrating the potential of this class of compounds in oncology research. taylorandfrancis.comscielo.br

Studies have reported the anti-proliferative activity of different depsides isolated from lichens. For example, some depsides have shown inhibitory effects on cell lines such as HT-29 (colon cancer) and Hela (cervical cancer). nih.gov In one study, a newly isolated depside, fluoroatranorin, exhibited significant activity against the A2780 ovarian cancer cell line with an IC₅₀ value of 2.4 μM. nih.gov Other research has demonstrated that depsidones, which are structurally related to depsides, also possess potent anti-proliferative properties. Hypostictic acid and salazinic acid, two depsidones, were active against a panel of tumor cells, including B16-F10 (melanoma), K562 (leukemia), HT-29 (colon), and 786-0 (renal). scielo.br

The mechanisms underlying these anti-proliferative effects can involve the induction of apoptosis and cell cycle arrest. taylorandfrancis.com For instance, an extract of Parmotrema reticulatum, containing depsides, was shown to induce apoptosis and cell cycle arrest in MCF-7 breast cancer cells. taylorandfrancis.com

Table 2: Anti-Proliferative Activity of Selected Depsides and Related Compounds on Human Cancer Cell Lines

| Compound/Extract | Cell Line | Cancer Type | Reported Activity (IC₅₀) |

|---|---|---|---|

| Fluoroatranorin | A2780 | Ovarian | 2.4 μM |

| Hypostictic acid | K562 | Leukemia | 2.20 µM |

| Hypostictic acid | B16-F10 | Melanoma | 13.78 µM |

| Salazinic acid | K562 | Leukemia | 64.36 µM |

| Salazinic acid | HT-29 | Colon | 67.91 µM |

Data compiled from various studies on depsides and depsidones. scielo.brnih.gov

Beyond DGAT inhibition, the broader class of depsides has been shown to inhibit other enzymes, suggesting potential multi-target effects. One such enzyme is glyoxalase, which is involved in detoxification and can be a target in cancer therapy. encyclopedia.pub

A fungal depside known as MS-3 was reported to have a glyoxalase inhibitory effect with an ID₅₀ value of 12 µg/mL. encyclopedia.pubresearchgate.net This activity was suggested to be linked to its observed antitumor effects against Yoshida sarcoma cells. encyclopedia.pub Fungal depsides have been noted for a wide range of enzyme inhibitory activities. encyclopedia.pubresearchgate.net

Additionally, some depsides have demonstrated inhibitory activity against human leukocyte elastase (HLE), an enzyme implicated in inflammatory disorders. encyclopedia.pub While simple depsides showed weak HLE inhibition, a tridepside exhibited high inhibitory activity with an IC₅₀ of 1.8 µM. encyclopedia.pub More recently, depsidone-class compounds called roseopurpurins were identified as potent, nanomolar inhibitors of human cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. pnas.org These examples underscore the diverse enzymatic inhibitory potential within the broader family of depside and depsidone natural products. dntb.gov.ua

In Vivo Animal Model Studies

While direct in vivo studies using this compound in animal models have not been reported in the available literature, its primary mechanism as a DGAT inhibitor makes it a relevant candidate for investigation in models of lipid metabolic dysregulation. kitasato-u.ac.jpbiolinks.co.jp DGAT is considered a key therapeutic target for conditions such as obesity, hypertriglyceridemia, and fatty liver disease. kitasato-u.ac.jpbiolinks.co.jpnih.govcam.ac.uk

Animal models are essential for studying the complex pathophysiology of these metabolic disorders. scielo.br For obesity research, both genetic and diet-induced models are commonly used. nih.govacspublisher.com

Genetic Models: These include the leptin-deficient ob/ob mouse and the leptin receptor-deficient db/db mouse, as well as the Zucker rat. nih.gov These models develop morbid obesity due to defects in the leptin signaling pathway, which regulates appetite and energy expenditure. nih.gov

Diet-Induced Obesity (DIO) Models: In these models, rodents are fed a high-fat diet, which leads to weight gain and metabolic complications that more closely mimic the development of common human obesity. scielo.brarchivesofmedicalscience.com

For hypertriglyceridemia, animal models often feature genetic modifications that disrupt lipoprotein metabolism. nih.gov Examples include mice with a deficiency in lipoprotein lipase (B570770) (LPL), the primary enzyme for clearing triglycerides from the blood, or in apolipoprotein E (ApoE), which is crucial for the clearance of triglyceride-rich lipoprotein remnants. nih.gov Studies in these models have been instrumental in understanding the link between high triglyceride levels and diseases like atherosclerosis and pancreatitis. nih.govdiabetes.org

Given that this compound inhibits DGAT, an enzyme central to triglyceride synthesis, its investigation in these established animal models of obesity and hypertriglyceridemia would be a logical step to evaluate its potential therapeutic efficacy in mitigating these conditions. kitasato-u.ac.jpbiomol.comsemanticscholar.org

Assessment of Metabolic Pathway Modulation in Live Organisms

Preclinical research has identified this compound and its analogs as modulators of lipid metabolism through the inhibition of diacylglycerol acyltransferase (DGAT). DGAT is a pivotal enzyme in the metabolic pathway responsible for the synthesis of triacylglycerols (triglycerides) nih.gov.

Initial studies revealed that Amidepsines A, B, and C, isolated from the fungus Humicola sp. FO-2942, are inhibitors of DGAT. In an enzymatic assay using rat liver microsomes, these compounds demonstrated inhibitory activity nih.gov. Further investigation in a cellular context using intact Raji cells, a human B-lymphocyte cell line, showed that amidepsines specifically inhibit the formation of triacylglycerol, confirming their activity in living cells nih.gov. This indicates a direct modulation of the lipid metabolic pathway.

More detailed enzymatic assays have been conducted on various amidepsine derivatives to determine their specific inhibitory effects on the two human isoforms of DGAT, DGAT1 and DGAT2. These enzymes are considered potential therapeutic targets for metabolic disorders researchgate.net. The inhibitory concentrations (IC50) for several non-glycosylated and glycosylated amidepsines have been quantified, revealing variations in their inhibitory potency.

Table 1: Inhibitory Activity of Amidepsine Analogs against Human DGAT1 and DGAT2

| Compound | IC50 (µM) against DGAT1 | IC50 (µM) against DGAT2 |

|---|---|---|

| Amidepsine J | 40 | 40 |

| Amidepsine F | >100 | >100 |

| Amidepsine G | >100 | >100 |

| Amidepsine H | >100 | >100 |

| Amidepsine I | 80 | >100 |

Data sourced from Inokoshi et al., 2010 researchgate.net

As shown in the table, the non-glycosylated Amidepsine J demonstrated equal inhibitory activity against both DGAT1 and DGAT2, whereas the glycosylated amidepsines (F, G, H, and I) showed significantly weaker or no inhibitory activity researchgate.net. This suggests that the structural characteristics of the amidepsine molecule, particularly the absence of a sugar moiety, are important for its interaction with and inhibition of the DGAT enzymes. The inhibition of DGAT by these compounds underscores their potential to modulate lipid metabolism in vivo frontiersin.org.

Exploratory Studies in Other Disease Models (e.g., Antifungal activity in relevant models for related compounds)

While specific in vivo antifungal studies on this compound are not extensively documented in the reviewed literature, research into the bioactivity of other secondary metabolites produced by Humicola species provides insight into the potential antifungal properties of related compounds. The genus Humicola is recognized as a source of structurally diverse metabolites with a range of biological activities auctoresonline.org.

For instance, Fuscoatrol A, a secondary metabolite from Humicola fuscoatra, has demonstrated antimicrobial activity against Staphylococcus aureus and Bacillus subtilis. Another metabolite from the same species, 11-epiterpestacin, also showed activity against these bacteria auctoresonline.org.

More directly related to this compound, other compounds have been isolated from the same producing strain, Humicola sp. FO-2942. Griseofulvin, a well-known antifungal agent used to treat dermatophyte infections, is another example of a commercially valuable secondary metabolite produced by a fungus (Penicillium griseofulvum) auctoresonline.org. Although not from Humicola, its discovery and application highlight the potential of fungal metabolites in developing anti-infective therapies. The exploration of the various compounds from Humicola is part of a broader effort to identify new lead compounds for medical and agricultural applications auctoresonline.org.

The study of depsides, the class of compounds to which amidepsines belong, has revealed a wide array of biological activities, including antimicrobial and antifungal properties nih.gov. This further supports the rationale for exploring the antifungal potential of this compound and its derivatives in relevant disease models.

Synthetic Chemistry and Derivative Development

Total Synthesis Strategies for Amidepsine C

While the total synthesis of this compound itself is not extensively detailed in the available literature, the successful synthesis of the closely related Amidepsine B provides a clear blueprint for accessing this class of molecules. kitasato-u.ac.jpmedchemexpress.comnih.gov Amidepsines are depsides, specifically tridepsides, which consist of three hydroxybenzoic acid units linked by ester bonds, with an amino acid moiety attached. nih.gov this compound is composed of a 2,4-di-O-methylgyrophoric acid core linked to the amino acid L-valine. nih.gov

The general strategy for the total synthesis of an amidepsine involves:

Synthesis of the Depside Core: The primary challenge lies in the construction of the tridepside backbone, such as gyrophoric acid or its methylated derivatives. This is typically achieved through the sequential esterification (depside bond formation) of protected orsellinic acid and lecanoric acid precursors.

Coupling with the Amino Acid: The final step involves the amidation of the depside core with the desired amino acid. For this compound, this would be L-valine.

The total synthesis of (-)-Amidepsine B, which contains an L-alanine moiety, was instrumental in confirming and revising the absolute stereochemistry of the natural product. medchemexpress.comnih.gov This synthetic achievement underscores the feasibility of constructing various amidepsine congeners, including this compound, by substituting the corresponding amino acid during the coupling stage.

Semi-Synthesis and Chemoenzymatic Synthesis of Amidepsine Analogues

Semi-synthetic and chemoenzymatic approaches offer powerful alternatives for generating novel Amidepsine analogues, often leveraging the biosynthetic machinery of the producing organism. nih.govmdpi.com The fungal strain Humicola sp. FO-2942 is the natural source of Amidepsines A, B, and C. kitasato-u.ac.jp

A significant breakthrough in generating diverse amidepsine structures came from modifying the fermentation conditions of Humicola sp. FO-2942. Static fermentation, as opposed to shake-flask culture, led to the production of six new amidepsines (F, G, H, I, J, and K). researchgate.net

Glycosylated Amidepsines: Notably, Amidepsines F, G, H, and I were found to be a new type of glycosylated congener, featuring a sugar moiety. researchgate.net This represents a form of biosynthetic modification where the fungal enzymes attach a sugar group to the core amidepsine structure.

Non-glycosylated Amidepsines: The same static culture also yielded new non-glycosylated analogues, Amidepsine J and K. researchgate.net

These findings demonstrate that the organism's enzymatic pathways can be manipulated to create structural diversity. Furthermore, chemoenzymatic synthesis, which combines chemical steps with biological catalysis, is a promising strategy. nih.gov For instance, the polyketide synthase (PKS) gene clusters responsible for producing the gyrophoric acid backbone could potentially be expressed in a heterologous host like Saccharomyces cerevisiae. nih.gov This would allow for the enzymatic production of the core structure, which could then be chemically coupled with various non-natural amino acids to create a library of novel amidepsine analogues.

Design and Synthesis of Novel Amidepsine Derivatives with Modified Activities

The design of new amidepsine derivatives is focused on modifying their biological activity, primarily as inhibitors of diacylglycerol acyltransferase (DGAT), an enzyme critical for triglyceride synthesis. kitasato-u.ac.jpvulcanchem.com The naturally occurring amidepsines themselves provide a foundational structure-activity relationship (SAR) study.

The known amidepsines vary in their amino acid component and the methylation pattern of the gyrophoric acid core, which directly impacts their inhibitory potency against DGAT. kitasato-u.ac.jpnih.gov

| Compound | Amino Acid Moiety | Core Structure | DGAT Inhibition IC50 (Rat liver microsomes) |

|---|---|---|---|

| Amidepsine A | L-Alanine | Methylated Gyrophoric Acid Derivative | 10.2 µM kitasato-u.ac.jp |

| Amidepsine B | L-Alanine | Gyrophoric Acid | 19.2 µM kitasato-u.ac.jp |

| This compound | L-Valine | 2,4-di-O-methylgyrophoric acid | 51.6 µM kitasato-u.ac.jp |

| Amidepsine D | None | 2,4-di-O-methylgyrophoric acid | 17.5 µM kitasato-u.ac.jp |

| Amidepsine E | L-Alanine | O-methylated Gyrophoric Acid Derivative | 124 µM kitasato-u.ac.jp |

The data reveals that modifications to both the amino acid and the depside core significantly alter DGAT inhibition. For example, Amidepsine D, which lacks an amino acid moiety entirely, is a more potent inhibitor than this compound, which has the same core but includes a valine group. kitasato-u.ac.jp This suggests the amino acid is not essential for activity and that its structure can be modified to tune potency.

The discovery of glycosylated amidepsines (F-I) from fermentation experiments further expanded the understanding of possible derivatives. researchgate.net These glycosylated versions showed very weak inhibitory activity against DGAT1 and DGAT2, indicating that the addition of a bulky sugar moiety is detrimental to activity. In contrast, the new non-glycosylated Amidepsine J showed inhibitory activity against both human DGAT1 and DGAT2 with an IC50 value of 40 µM. researchgate.net

Future design and synthesis of novel derivatives could focus on:

Varying the Amino Acid: Introducing a wider range of natural and unnatural amino acids to probe the steric and electronic requirements of the binding pocket.

Modifying the Depside Core: Altering the methylation or hydroxylation pattern on the aromatic rings, as seen in the natural congeners. nih.gov

These strategies, guided by the SAR of known compounds, pave the way for the development of new amidepsine derivatives with optimized activity profiles.

Pharmacological Characterization Preclinical Focus

Cellular Uptake and Intracellular Distribution

The precise mechanisms governing the entry of Amidepsine C into cells have not been fully elucidated in publicly available research. However, insights into its likely intracellular localization can be inferred from the known location of its molecular target. This compound is an inhibitor of Diacylglycerol Acyltransferase (DGAT), an enzyme primarily located in the membrane of the endoplasmic reticulum (ER).

Studies involving related compounds, such as Amidepsine D, have shown that inhibition of DGAT can lead to the accumulation of certain molecules within the ER. This suggests that this compound likely exerts its effects at the endoplasmic reticulum, where it can interact with DGAT. Further research is required to determine the specific transporters or passive diffusion processes involved in its uptake and to definitively map its subcellular distribution.

Target Engagement Studies within Biological Systems

This compound has been identified as an inhibitor of Diacylglycerol Acyltransferase (DGAT), an enzyme crucial for the final step in triglyceride synthesis. Target engagement has been quantified in various preclinical models, demonstrating its inhibitory activity.

In enzymatic assays using rat liver microsomes, this compound has shown inhibitory effects on both major isoforms of DGAT. researchgate.net Furthermore, its activity has been confirmed in a cellular context using Raji cells, a human B-lymphocyte cell line. researchgate.net The half-maximal inhibitory concentrations (IC50) from these studies are detailed below.

| Biological System | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Rat Liver Microsomes | DGAT1 | 51.6 | researchgate.net |

| Rat Liver Microsomes | DGAT2 | >100 | researchgate.net |

| Raji Cells | DGAT | 17.2 |

These findings confirm that this compound directly interacts with and inhibits the activity of DGAT within biological systems.

Pathway Analysis and Biomarker Identification in Preclinical Models

The inhibition of DGAT by this compound has significant implications for cellular lipid metabolism and related signaling pathways. While comprehensive pathway analyses specific to this compound are limited, the known consequences of DGAT inhibition provide a framework for understanding its downstream effects and for identifying potential biomarkers.

DGAT catalyzes the conversion of diacylglycerol (DAG) and acyl-CoA to triglycerides for storage in lipid droplets. researchgate.net Inhibition of this step is expected to lead to the accumulation of DGAT substrates, most notably diacylglycerol. researchgate.net DAG is a critical second messenger involved in numerous signaling pathways, and its accumulation can have wide-ranging effects on cellular function.

Preclinical research on DGAT inhibitors as a class has suggested several potential downstream effects and biomarkers:

Alterations in Lipid Species: A primary and direct consequence of DGAT inhibition is the expected decrease in triglyceride synthesis and an increase in diacylglycerol levels. These changes in lipid profiles could serve as direct biomarkers of this compound activity.

Modulation of Lipid Droplet Formation: As DGAT is essential for the synthesis of triglycerides that form the core of lipid droplets, its inhibition can lead to a reduction in the number and size of these organelles. This can be visualized and quantified in cellular models.

Impact on Fatty Acid Metabolism: By blocking the storage of fatty acids as triglycerides, DGAT inhibition may lead to a redirection of fatty acids towards other metabolic fates, such as beta-oxidation for energy production. researchgate.net

Crosstalk with Oncogenic Signaling: Dysregulation of lipid metabolism is a recognized hallmark of cancer. nih.gov The pathways involved in lipid metabolism are interconnected with oncogenic signaling. nih.gov Therefore, the effects of this compound on cancer cells may be linked to the modulation of these pathways.

Influence on Inflammatory Pathways: The accumulation of certain lipid species, such as diacylglycerol, can influence inflammatory signaling pathways. frontiersin.org This suggests that this compound could have immunomodulatory effects.

The following table summarizes potential biomarkers based on the known function of DGAT and findings from studies on DGAT inhibitors.

| Potential Biomarker | Anticipated Change | Associated Pathway |

|---|---|---|

| Triglyceride Levels | Decrease | Lipid Synthesis |

| Diacylglycerol Levels | Increase | Lipid Synthesis/Signaling |

| Lipid Droplet Abundance | Decrease | Lipid Storage |

| Fatty Acid Oxidation Rate | Increase | Energy Metabolism |

Further preclinical studies, including transcriptomics and proteomics analyses, are necessary to delineate the specific pathways modulated by this compound and to validate these potential biomarkers in relevant disease models.

Advanced Research Methodologies and Future Directions

Application of Advanced Analytical Techniques

The structural complexity of fungal metabolites like Amidepsine C necessitates the use of advanced analytical methods for their isolation, identification, and characterization. High-resolution mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy are cornerstone technologies in this endeavor.

High-Resolution Mass Spectrometry in Metabolomics and Biosynthesis Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool in the study of fungal natural products. In metabolomics, HRMS coupled with liquid chromatography (LC-MS) allows for the comprehensive profiling of all small molecules in a fungal extract. This untargeted approach can reveal the presence of novel amidepsine analogues or other co-metabolites produced by Humicola sp.. The high mass accuracy of instruments like Orbitrap and time-of-flight (TOF) analyzers enables the confident determination of elemental compositions for observed ions, which is the first step in identifying unknown compounds.

In biosynthetic studies, HRMS is crucial for tracing the incorporation of stable isotope-labeled precursors (e.g., ¹³C-glucose or ¹⁵N-amino acids) into the this compound scaffold. By analyzing the mass shifts in the resulting labeled compound, researchers can elucidate the building blocks and enzymatic steps of its biosynthetic pathway. Techniques like tandem mass spectrometry (MS/MS) provide structural information by fragmenting the molecule and analyzing the resulting product ions, which helps to pinpoint the location of labels and understand the connectivity of the molecule.

Table 1: Application of HRMS in this compound Research

| Technique | Application | Expected Outcome for this compound |

|---|---|---|

| LC-HRMS | Metabolomic profiling of Humicola sp. extracts | Detection and putative identification of this compound and related new tridepsides. |

| Isotope Labeling + HRMS | Elucidation of biosynthetic precursors | Confirmation of polyketide and amino acid origins of the molecule. |

| HR-MS/MS | Structural confirmation and fragmentation analysis | Detailed structural information and differentiation from isomeric compounds. |

Advanced NMR Techniques for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the precise three-dimensional structure of organic molecules like this compound. hyphadiscovery.comresearchgate.net While standard 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) form the basis of structure elucidation, advanced techniques are often required for complex, polycyclic natural products.

For this compound, which possesses multiple aromatic rings and stereocenters, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are vital for determining the relative stereochemistry by measuring through-space proton-proton interactions. hyphadiscovery.com For compounds isolated in very small quantities, the use of cryogenically cooled probes (cryoprobes) can dramatically increase sensitivity, allowing for the acquisition of detailed 2D NMR data on microgram quantities of the substance. hyphadiscovery.com Furthermore, advanced computational methods, such as Density Functional Theory (DFT) calculations of NMR chemical shifts, can be used in conjunction with experimental data to resolve structural ambiguities and confirm the correct structure from several possibilities.

"-Omics" Approaches for Systems-Level Understanding (e.g., Transcriptomics, Proteomics)

To understand the biological context of this compound production in Humicola sp., researchers can turn to "-omics" technologies. Transcriptomics (studying the complete set of RNA transcripts) and proteomics (studying the complete set of proteins) provide a global view of the cellular processes active under specific conditions.

By comparing the transcriptomes and proteomes of Humicola sp. under amidepsine-producing versus non-producing conditions, scientists can identify the genes and enzymes involved in its biosynthesis. This approach is particularly powerful for identifying the biosynthetic gene cluster (BGC) responsible for producing the polyketide backbone of this compound. The BGC would likely contain a polyketide synthase (PKS) gene, along with genes for tailoring enzymes like methyltransferases, oxidases, and the enzymes responsible for incorporating the amino acid moiety. This information is critical for future efforts in biosynthetic engineering and yield improvement.

Computational Modeling and Molecular Dynamics Simulations

Computational approaches are increasingly used to predict the biological targets and mechanism of action of natural products. nih.gov For this compound, molecular docking simulations can be performed to predict its binding affinity and mode of interaction with various protein targets. Given that other amidepsines are known to inhibit diacylglycerol acyltransferases (DGATs), these enzymes would be primary targets for in silico studies with this compound. researchgate.netapexbt.com

Molecular dynamics (MD) simulations can further refine these docking poses, providing insights into the stability of the this compound-protein complex over time and revealing the dynamic nature of their interactions. nih.gov These computational studies can help prioritize experimental testing, saving time and resources in the drug discovery process.

Table 2: Computational Approaches in this compound Research

| Methodology | Objective | Potential Application for this compound |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity to protein targets. | Screening this compound against a panel of enzymes (e.g., DGATs) to identify potential biological targets. nih.govnih.gov |

| Molecular Dynamics (MD) Simulation | Assess the stability and dynamics of the ligand-protein complex. | Simulating the behavior of this compound in the active site of a target protein to understand its inhibitory mechanism. |

Emerging Research Areas and Unexplored Biological Roles

The full therapeutic potential of this compound remains largely unexplored. Initial biological screening is often focused on antimicrobial or anticancer activities. researchgate.netnih.govnih.govmdpi.com However, emerging research areas offer new avenues for investigation. The structural similarity of amidepsines to other fungal depsides with diverse biological activities suggests that this compound could have roles in other therapeutic areas. nih.gov

Future screening efforts could investigate its potential as an antiviral, anti-inflammatory, or immunomodulatory agent. Furthermore, its role within the producing organism, Humicola sp., is unknown. It may function in chemical defense, signaling, or iron acquisition. Understanding its natural ecological role could provide clues to its potential applications in medicine and agriculture.

Challenges and Opportunities in Natural Product Drug Discovery from Fungi

The discovery and development of fungal natural products like this compound face several significant challenges. mdpi.com One major hurdle is the rediscovery of known compounds, which consumes significant time and resources. Additionally, many fungal BGCs are silent or expressed at very low levels under standard laboratory conditions, meaning their metabolic products are never observed. The complexity of fungal extracts also makes the isolation and purification of individual compounds a difficult task.

Despite these challenges, there are immense opportunities. nih.govnih.gov Advances in genomics and metabolomics are making it easier to identify novel BGCs and predict the structures of their products. nih.gov New cultivation techniques, such as co-culturing with other microbes, can be used to activate silent gene clusters. nih.gov Furthermore, the vast, unexplored diversity of fungi represents a rich reservoir of novel chemical structures with the potential to become next-generation therapeutics. nih.gov The unique scaffolds of fungal peptides and polyketides, like this compound, provide a starting point for developing new drugs to combat the growing threat of drug-resistant diseases. nih.govresearchgate.net

Q & A

Q. What are the standard methodologies for characterizing the purity and structural identity of Amidepsine C?

To confirm the identity and purity of this compound, researchers should employ a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Assign peaks to verify molecular structure, ensuring consistency with theoretical predictions.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity by assessing retention times and peak integration.

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns. For novel compounds, provide full spectral data in supplementary materials, including reproducibility metrics (e.g., triplicate runs) .

Q. How should a literature review be structured to contextualize this compound within existing research?

- Primary Sources : Prioritize peer-reviewed journals describing original synthesis or bioactivity studies.

- Gaps Identification : Compare reported bioactivity profiles (e.g., IC50 values, assay types) to highlight unresolved mechanistic questions.

- Critical Analysis : Use tools like PICO (Population, Intervention, Comparison, Outcome) to frame research objectives and justify novel hypotheses .

Q. What experimental protocols ensure reproducibility in synthesizing this compound?

- Step-by-Step Documentation : Include reaction conditions (temperature, solvent ratios, catalysts) and purification methods (e.g., column chromatography gradients).

- Batch Consistency : Report yields and purity metrics across multiple synthesis batches.

- Supplementary Data : Provide raw NMR/HPLC files in accessible repositories for independent verification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from methodological variability (e.g., cell lines, assay endpoints). Mitigation strategies include:

- Reproducibility Checks : Replicate experiments using identical protocols from conflicting studies.

- Meta-Analysis : Statistically aggregate data across studies to identify outliers or trends.

- Contextual Factors : Account for differences in compound stability, solvent effects, or biological model limitations .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action?

- Multi-Omics Integration : Combine transcriptomic, proteomic, and metabolomic data to map signaling pathways.

- Dose-Response Curves : Use nonlinear regression models (e.g., Hill equation) to quantify potency (EC50) and efficacy.

- Control Groups : Include positive/negative controls (e.g., known inhibitors) to validate assay specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.